AGN 193109

概要

説明

AGN 193109 は、レチノイン酸受容体の非常に効果的なアンタゴニストです。 レチノイドアナログであり、レチノイン酸受容体アルファ、ベータ、ガンマの活性をそれぞれ 2 ナノモル、2 ナノモル、3 ナノモルの解離定数で特異的に阻害します 。 この化合物は、いずれのレチノイドX受容体にも結合したり、それらを介してトランス活性化したりしません .

準備方法

AGN 193109 は、アルキン基を組み込む一連の化学反応を通じて合成され、これにより、アジド基を含む分子と銅触媒によるアジド-アルキン環状付加反応を起こすことができます 。 特定の合成経路および工業的生産方法は、機密情報であり、詳細に公表されていません。

化学反応の分析

AGN 193109 は、以下を含むいくつかのタイプの化学反応を起こします。

置換反応: 銅触媒によるアジド-アルキン環状付加反応に参加できるアルキン基が含まれています.

酸化および還元反応: 酸化および還元反応に関する具体的な詳細は、広範囲にわたって文書化されていませんが、その構造は、特定の条件下で潜在的な反応性を示唆しています。

一般的な試薬と条件: 銅触媒は、特にアジド-アルキン環状付加反応で、その反応に一般的に使用されます.

主要生成物: これらの反応から生成される主要生成物は、環状付加反応で使用される特定の反応物によって異なります。

科学研究への応用

This compound は、以下を含む広範囲にわたる科学研究への応用があります。

科学的研究の応用

Leukemia Treatment

In studies involving mouse models of leukemia, AGN 193109 has demonstrated potential in reducing the activity of leukemic stem cells (LSCs). Mice treated with this compound showed a decrease in LSC proliferation and an alteration in cell cycle distribution compared to control groups . This suggests that this compound may serve as a therapeutic agent in targeting LSCs in leukemia.

Inhibition of Tumorigenesis

Research indicates that this compound can suppress tumor growth by modulating retinoid signaling pathways. It has been shown to inhibit the expression of genes associated with cancer cell differentiation and proliferation . This property positions this compound as a candidate for further exploration in cancer therapeutics.

Prevention of Vascular Calcification

This compound has been implicated in preventing calcification in human cardiovascular smooth muscle cells. Studies reveal that treatment with this compound leads to increased calcification markers when compared to retinoic acid stimulation, indicating its role as a modulator of cardiovascular health . This effect highlights the compound's potential in addressing vascular diseases.

Stem Cell Differentiation

In embryonic stem cell research, this compound has been shown to promote differentiation into paraxial mesoderm lineage, crucial for proper embryonic development . This application underscores its utility in developmental biology studies and regenerative medicine.

Comparative Data Table

Case Study: Leukemia Model

In a controlled experiment involving MLL-AF9-driven leukemia models, mice were administered this compound (1 mg/kg) or a vehicle control for two weeks. The results indicated significant reductions in LSC populations and alterations in gene expression profiles associated with stemness and differentiation .

Case Study: Cardiovascular Cell Calcification

A study on primary human cardiovascular cells demonstrated that this compound treatment resulted in increased calcification markers compared to retinoic acid treatment alone, suggesting its role as a protective agent against cardiovascular diseases .

作用機序

AGN 193109 は、レチノイン酸受容体の特異的で非常に効果的なアンタゴニストとして作用することで、その効果を発揮します。 レチノイン酸受容体アルファ、ベータ、ガンマに高親和性で結合し、これらの受容体のレチノイン酸による活性化を阻害します 。 この阻害は、レチノイン酸によって誘導される転写活性をブロックし、それによってさまざまな細胞プロセスを調節します .

類似の化合物との比較

This compound は、レチノイン酸受容体に対する高い特異性と親和性のためにユニークです。 類似の化合物には以下が含まれます。

BMS 195614: 毒性のある青色光の曝露に対する光保護特性を示す選択的レチノイン酸受容体アルファアンタゴニスト.

TTNPB: This compound によって拮抗できるレチノイン酸受容体のアゴニスト.

全トランスレチノイン酸: This compound と比較して、親和性が低いレチノイン酸受容体の天然リガンド.

This compound は、レチノイン酸受容体に対する完全な特異性と、他のアンタゴニストよりも強力なレチノイン酸誘発転写活性を阻害する能力によって際立っています .

類似化合物との比較

AGN 193109 is unique due to its high specificity and affinity for retinoic acid receptors. Similar compounds include:

TTNPB: An agonist of retinoic acid receptors that can be antagonized by this compound.

All-trans retinoic acid: A natural ligand for retinoic acid receptors with lower affinity compared to this compound.

This compound stands out due to its complete specificity for retinoic acid receptors and its ability to inhibit retinoic acid-induced transcriptional activity with higher potency than other antagonists .

生物活性

AGN 193109 is a synthetic retinoid that functions as a high-affinity pan-retinoic acid receptor (RAR) antagonist. Its biological activity has been extensively studied across various cell types and experimental models. This article provides a detailed overview of this compound's biological effects, including its mechanisms of action, case studies, and relevant research findings.

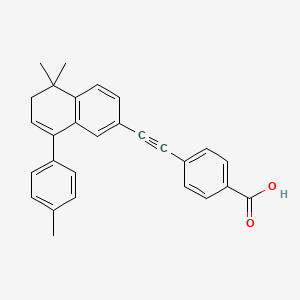

- Chemical Name : 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid

- Purity : ≥98%

- Kd Values :

- RARα: 2 nM

- RARβ: 2 nM

- RARγ: 3 nM

This compound primarily acts by antagonizing the effects of retinoic acid (RA) on various biological processes. It exhibits no significant affinity for retinoid X receptors (RXRs), which distinguishes it from other retinoid compounds. The following are key mechanisms through which this compound exerts its effects:

- Inhibition of Chondrocyte Differentiation :

- Regulation of Epithelial Cell Differentiation :

- Impact on Cardiovascular Smooth Muscle Cells :

- Cell Type-Specific Activity :

Table: Summary of Key Research Findings on this compound

| Study | Findings | Cell Type | Concentration |

|---|---|---|---|

| Et al., Nature (2021) | Regulation of prefrontal patterning by RA blocked by this compound | Mouse embryonic stem cells | Not specified |

| Seungwoon et al., Cell Reports (2020) | CD137 signaling regulated by RA; this compound used to study immune response | Human immune cells | Not specified |

| Chad A et al., Lab Chip (2020) | Effects on adipocyte hypertrophy and fasting responses blocked by this compound | Human adipocytes | Not specified |

| Retinoids and Calcification Study (2019) | RA suppressed calcification; this compound increased calcification rates | Human cardiovascular cells | Not specified |

| ECE16-1 Cell Study (1999) | This compound induced MRP-8 expression while blocking retinoid agonist effects | Human cervical epithelial cells | Up to 1 μM |

Clinical Implications

The unique properties of this compound suggest several potential clinical applications:

- Retinoid Toxicity Management : Due to its antagonistic effects on retinoid signaling, this compound may serve as an antidote for retinoid toxicity.

- Cancer Therapeutics : Its ability to modulate epithelial differentiation makes it a candidate for further investigation in cancer treatment strategies.

- Cardiovascular Disease Treatment : By inhibiting smooth muscle cell calcification, it may offer new avenues for treating vascular diseases.

特性

IUPAC Name |

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040962 | |

| Record name | AGN193109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171746-21-7 | |

| Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN 193109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN193109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-193109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。